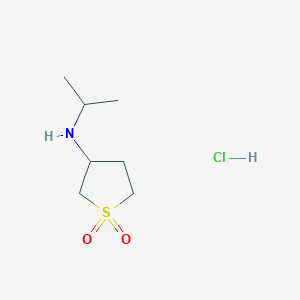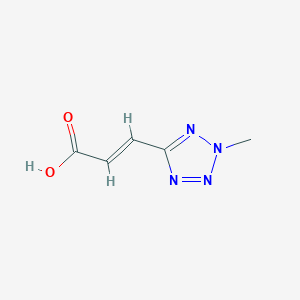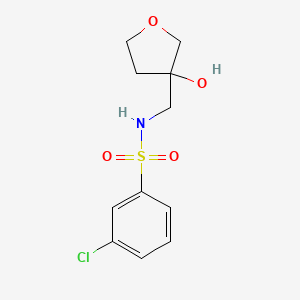![molecular formula C16H17N5O4S B2535983 6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide CAS No. 2223562-55-6](/img/structure/B2535983.png)
6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is a complex chemical compound noted for its diverse potential applications in various scientific fields. As a multi-faceted molecule, it attracts significant interest for its structural properties and functional capabilities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide involves multi-step organic reactions. Each step typically requires precise control over temperature, pH, and reaction time to ensure product purity and yield.
Initial Cyclization: Starting with the cyclization of 3-cyclopropyl-1,2,4-oxadiazole, the cyclization reaction is typically carried out under anhydrous conditions and catalyzed by a strong acid.
Addition of Oxolane: The resultant cyclopropyl intermediate is then reacted with 2-oxolane in the presence of a base, such as sodium hydride, to form the 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan intermediate.
Pyridine Sulfonamide Incorporation:
Industrial Production Methods
In industrial settings, the production process is scaled up and often optimized for cost-efficiency and safety. The use of continuous flow reactors and automated process control systems ensures consistency and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the oxadiazole and oxolane rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring, often facilitated by catalysts like copper iodide (CuI).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, copper iodide
Major Products Formed
Oxidation Products: Epoxides and ketones
Reduction Products: Amines
Substitution Products: Various substituted pyridines
Applications De Recherche Scientifique
The compound's intricate structure and reactive functional groups make it valuable across multiple scientific disciplines:
Chemistry: Utilized as a building block for the synthesis of more complex molecules, often in drug discovery and materials science.
Biology: Its potential as a bioactive molecule makes it a candidate for studies in enzyme inhibition, protein binding, and cellular assays.
Medicine: Explored for therapeutic potential, particularly in the design of novel pharmacophores for treating various diseases.
Industry: Employed in the production of advanced materials, such as polymers and nanocomposites, owing to its unique functional properties.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets, often involving key biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes. The precise molecular targets and pathways can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide can be compared with other compounds containing oxadiazole and pyridine sulfonamide groups. These include:
5-Phenyl-1,2,4-oxadiazole derivatives: Known for their anti-inflammatory and anticancer properties.
Pyridine-3-sulfonamide derivatives: Commonly used in pharmaceuticals as enzyme inhibitors.
What sets it apart is the unique combination of these functional groups in a single molecule, providing a distinct set of chemical properties and biological activities.
Propriétés
IUPAC Name |
6-cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c17-7-11-3-5-13(9-18-11)26(22,23)19-8-12-4-6-14(24-12)16-20-15(21-25-16)10-1-2-10/h3,5,9-10,12,14,19H,1-2,4,6,8H2/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPAXZJHBIMDD-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCC(O3)CNS(=O)(=O)C4=CN=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CNS(=O)(=O)C2=CN=C(C=C2)C#N)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2535902.png)
![2-Chloro-4-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2535904.png)


![5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)
![1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2535911.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)


![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)
![2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2535918.png)


